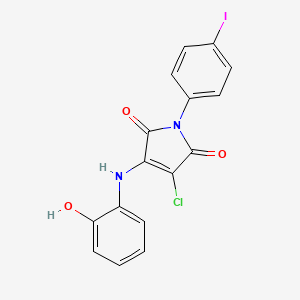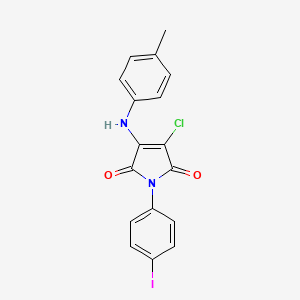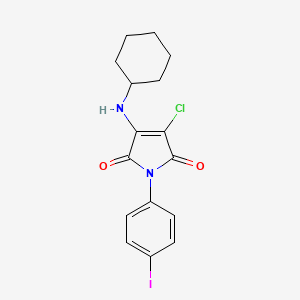![molecular formula C20H14N6S2 B3474624 6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B3474624.png)
6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine
Descripción general
Descripción
6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a phenyltetrazolyl moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Introduction of Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of Phenyltetrazolyl Moiety: The phenyltetrazolyl moiety is attached through a click chemistry approach, involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halides, bases, or acids; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its neuroprotective and anticancer properties, particularly in the inhibition of specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of functional materials such as polymers, adhesives, and dyes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects in neurodegenerative diseases and cancer.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-c]pyrimidine: Known for its anticancer and antimicrobial properties.
Imidazole-containing Compounds: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
6-Methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
6-methyl-5-phenyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6S2/c1-13-16(14-8-4-2-5-9-14)17-18(27-13)21-12-22-19(17)28-20-23-24-25-26(20)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFAYEIUTPMYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-CHLORO-4-[(2,5-DIMETHOXYPHENYL)AMINO]-1-(4-ETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3474547.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474550.png)

![3-chloro-4-[(4-chlorophenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474558.png)



![3-chloro-4-[(3,4-dimethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474579.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B3474599.png)
![3-allyl-5-(2-furyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3474614.png)
![2-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B3474618.png)
![2-[(2-oxopropyl)sulfanyl]-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3474636.png)
![Methyl 4-({6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzoate](/img/structure/B3474637.png)
![ethyl 13-methyl-8-(4-methylphenyl)-11-oxo-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaene-14-carboxylate](/img/structure/B3474644.png)
